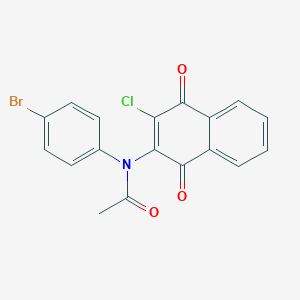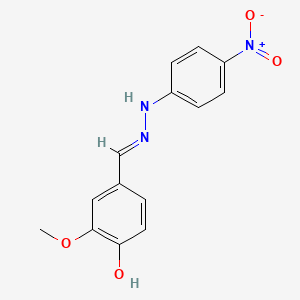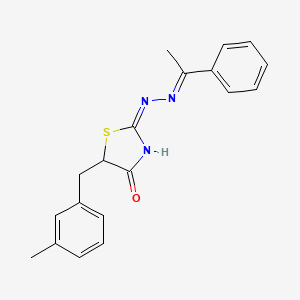
5-(4-nitrophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-nitrophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of three distinct aromatic rings: a nitrophenyl group, a phenyl group, and a trimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core through the condensation of appropriate aldehydes and amines. For instance, the reaction between 4-nitrobenzaldehyde, benzaldehyde, and 2,4,5-trimethoxyaniline in the presence of an acid catalyst can yield the desired imidazole compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid, with the reaction time varying from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives or further oxidation to form nitroso or hydroxylamine derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Nitro derivatives, nitroso derivatives, hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, 5-(4-nitrophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown potential as a pharmacophore for the development of new drugs. Its imidazole core is known to interact with various biological targets, making it a candidate for the design of inhibitors or modulators of enzymes and receptors. Studies have explored its potential in anticancer, antimicrobial, and anti-inflammatory therapies.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its aromatic and heterocyclic nature. Its derivatives may also find applications in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-(4-nitrophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The nitrophenyl and trimethoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
2-Phenyl-4,5-diphenyl-1H-imidazole: Lacks the nitrophenyl and trimethoxyphenyl groups, resulting in different chemical properties and biological activities.
4-(4-Nitrophenyl)-2-phenyl-1H-imidazole: Similar structure but without the trimethoxyphenyl group, leading to variations in reactivity and application.
2-(2,4,5-Trimethoxyphenyl)-4,5-diphenyl-1H-imidazole:
Uniqueness
The presence of both nitrophenyl and trimethoxyphenyl groups in 5-(4-nitrophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole imparts unique electronic and steric properties. These features enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
5-(4-nitrophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-30-19-14-21(32-3)20(31-2)13-18(19)24-25-22(15-7-5-4-6-8-15)23(26-24)16-9-11-17(12-10-16)27(28)29/h4-14H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWTNIPKGWKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B6110147.png)

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6110165.png)
![methyl 2,2-dimethyl-5-[(methylamino)methylene]-4,6-dioxocyclohexanecarboxylate](/img/structure/B6110174.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6110181.png)
![N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6110189.png)
![2-chloro-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B6110205.png)
![2-[1-isobutyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6110207.png)
![(3,4-Dimethylpiperazin-1-yl)-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone](/img/structure/B6110211.png)
![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6110213.png)


![N'-[(2-hydroxy-1-naphthyl)methylene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6110244.png)
![N~1~-(2-FURYLMETHYL)-2-{[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B6110250.png)
